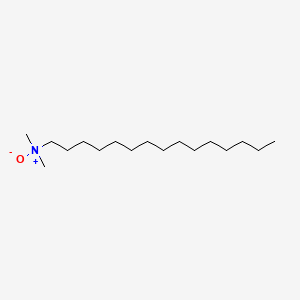
1-Pentadecanamine, N,N-dimethyl-, N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amines, C12-18-alkyldimethyl, N-oxides are a class of organic compounds characterized by the presence of a long alkyl chain (C12-C18) attached to a dimethylamine oxide group. These compounds are commonly used as surfactants in various industrial and household applications due to their amphiphilic nature, which allows them to reduce surface tension and enhance the mixing of water and oils .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Amines, C12-18-alkyldimethyl, N-oxides are typically synthesized through the oxidation of tertiary aliphatic amines. The most common reagent used for this oxidation is hydrogen peroxide, although peracids can also be employed . The general reaction involves mixing the long-chain alkyl amine with hydrogen peroxide under controlled conditions to form the corresponding amine oxide.
Industrial Production Methods
In industrial settings, the production of Amines, C12-18-alkyldimethyl, N-oxides involves the reaction of long-chain olefins with dimethylamine, followed by oxidation. The process includes steps such as heating the mixture, followed by decolorization and deodorization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Amines, C12-18-alkyldimethyl, N-oxides undergo various chemical reactions, including:
Oxidation: The primary reaction for their synthesis.
Reduction: Can be reduced back to the corresponding amines under specific conditions.
Substitution: React with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation.
Substitution: Electrophilic reagents such as alkyl halides.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Tertiary amines.
Substitution: Substituted amine oxides.
Aplicaciones Científicas De Investigación
Amines, C12-18-alkyldimethyl, N-oxides have a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Amines, C12-18-alkyldimethyl, N-oxides primarily involves their surfactant properties. They reduce surface tension, allowing for better interaction between water and hydrophobic substances. This property is crucial in their role as detergents and emulsifiers. At the molecular level, the long alkyl chain interacts with hydrophobic substances, while the polar amine oxide group interacts with water, facilitating the formation of micelles and enhancing solubilization .
Comparación Con Compuestos Similares
Similar Compounds
Lauryldimethylamine oxide: Another long-chain amine oxide with similar surfactant properties.
Cocamidopropylamine oxide: A related compound used in personal care products.
Stearyldimethylamine oxide: Similar in structure but with a longer alkyl chain.
Uniqueness
Amines, C12-18-alkyldimethyl, N-oxides are unique due to their specific alkyl chain length (C12-C18), which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes them highly effective as surfactants in a wide range of applications, from household cleaners to industrial formulations .
Propiedades
Número CAS |
68955-55-5 |
|---|---|
Fórmula molecular |
C17H37NO |
Peso molecular |
271.5 g/mol |
Nombre IUPAC |
N,N-dimethylpentadecan-1-amine oxide |
InChI |
InChI=1S/C17H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)19/h4-17H2,1-3H3 |
Clave InChI |
DLPZOAYAGDEIHC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC[N+](C)(C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E)-3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride](/img/structure/B12084967.png)
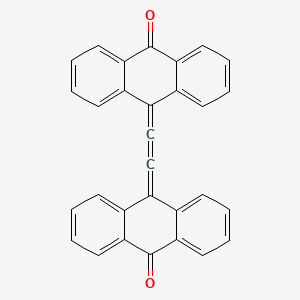

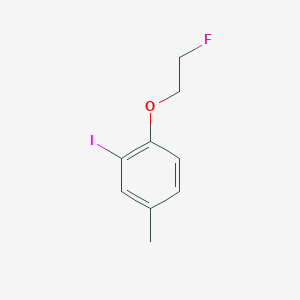
![2-chloro-N-[6-methyl-5-[3-[2-(piperidin-3-ylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride](/img/structure/B12084994.png)
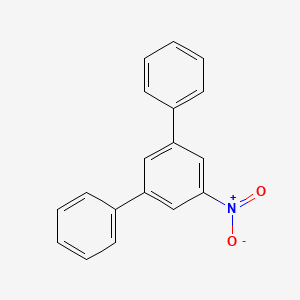


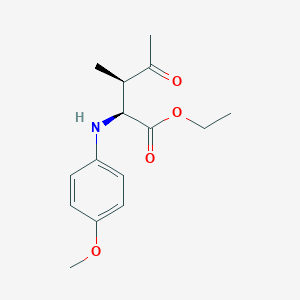
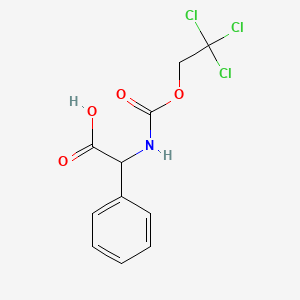

![2-Bromo-5-(tert-butyl)benzo[b]thiophene](/img/structure/B12085025.png)


